molecular formula C8H6FIO B12857772 3-Fluoro-5-iodo-4-methylbenzaldehyde

3-Fluoro-5-iodo-4-methylbenzaldehyde

Cat. No.: B12857772
M. Wt: 264.03 g/mol
InChI Key: XYZOHYNFXGQUJU-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6FIO It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-iodo-4-methylbenzaldehyde can be synthesized through a multi-step process. One common method involves the iodination of 3-fluoro-4-methylbenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-5-iodo-4-methylbenzoic acid.

    Reduction: 3-Fluoro-5-iodo-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-iodo-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or substitution reactions. The presence of fluorine and iodine atoms can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzaldehyde: Similar structure but lacks the iodine atom.

    3-Fluoro-4-iodo-5-methylbenzaldehyde: Similar structure but with different substitution pattern.

    4-Fluoro-3-iodo-5-methylbenzaldehyde: Another isomer with different substitution pattern.

Uniqueness

3-Fluoro-5-iodo-4-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity and properties compared to its isomers and other related compounds .

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

3-fluoro-5-iodo-4-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3

InChI Key

XYZOHYNFXGQUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C=O)F

Origin of Product

United States

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